RyRs activator 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

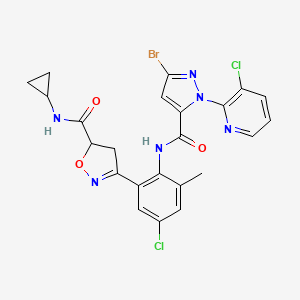

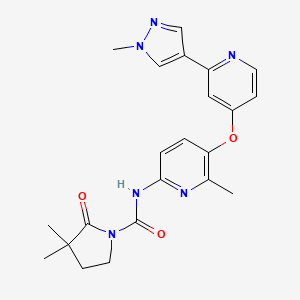

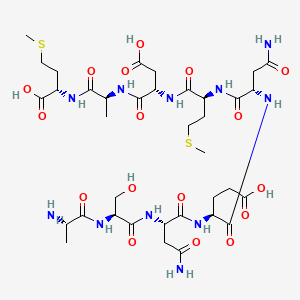

RyRs activator 3, also known as compound A4, is a chemical compound that serves as an effective insecticide. It is particularly potent against the diamondback moths, M. separata and P. xylostella, with an LC50 value of 3.27 mg/L . The compound works by binding to the ryanodine receptor, which increases cytoplasmic calcium ion concentration, resulting in biological toxicity .

Preparation Methods

The preparation of RyRs activator 3 involves synthetic routes that include the use of N-Pyridylpyrazole amide derivatives containing 4,5-Dihydroisoxazole amide . The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but custom synthesis services are available for research purposes .

Chemical Reactions Analysis

RyRs activator 3 undergoes various chemical reactions, primarily involving its interaction with the ryanodine receptor. The compound can bind to the receptor, increasing cytoplasmic calcium ion concentration and producing biological toxicity . Common reagents and conditions used in these reactions include the use of calcium channels and other ion channels . The major products formed from these reactions are typically related to the disruption of calcium ion homeostasis within the target organisms .

Scientific Research Applications

RyRs activator 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of calcium ion release and regulation . In biology, it is employed to investigate the role of ryanodine receptors in various physiological processes, including muscle contraction and synaptic plasticity . In medicine, the compound is being explored as a potential treatment target for neurodegenerative diseases due to its ability to modulate calcium ion homeostasis . In the industry, this compound is used as an insecticide to control pest populations .

Mechanism of Action

The mechanism of action of RyRs activator 3 involves its binding to the ryanodine receptor, a large homotetrameric calcium ion release channel localized to the sarcoplasmic reticulum . By binding to this receptor, the compound increases the concentration of cytoplasmic calcium ions, leading to biological toxicity in the target organisms . This mechanism is crucial for its effectiveness as an insecticide and its potential therapeutic applications in medicine .

Comparison with Similar Compounds

RyRs activator 3 is unique in its high potency and specificity for the ryanodine receptor. Similar compounds include other ryanodine receptor activators and inhibitors, such as dantrolene and caffeine .

Properties

Molecular Formula |

C23H19BrCl2N6O3 |

|---|---|

Molecular Weight |

578.2 g/mol |

IUPAC Name |

3-[2-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-5-chloro-3-methylphenyl]-N-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C23H19BrCl2N6O3/c1-11-7-12(25)8-14(16-9-18(35-31-16)23(34)28-13-4-5-13)20(11)29-22(33)17-10-19(24)30-32(17)21-15(26)3-2-6-27-21/h2-3,6-8,10,13,18H,4-5,9H2,1H3,(H,28,34)(H,29,33) |

InChI Key |

IRIBEVXVZJQDMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C4=NOC(C4)C(=O)NC5CC5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

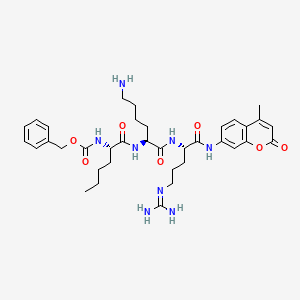

![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)

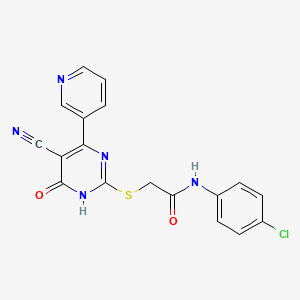

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)

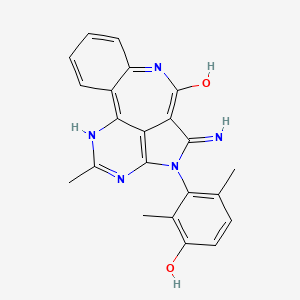

![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)